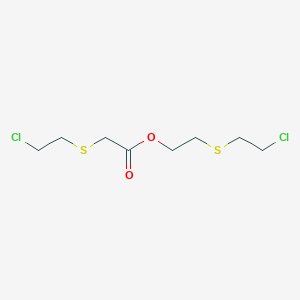
2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate is an organic compound with the molecular formula C8H14Cl2O2S2 It is characterized by the presence of two chloroethylsulfanyl groups attached to an ethyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate typically involves the reaction of 2-chloroethanol with thioacetic acid under controlled conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the thioacetate group, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding thiol using reducing agents like lithium aluminum hydride.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Aminoethyl or thioethyl derivatives.
Scientific Research Applications
2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate involves its ability to act as an alkylating agent. The chloroethyl groups can form covalent bonds with nucleophilic sites on biomolecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of biological processes, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Mustard Gas (Bis(2-chloroethyl) sulfide): A well-known alkylating agent with similar chemical structure and reactivity.
Nitrogen Mustards: Compounds like mechlorethamine, which are used in chemotherapy and have similar alkylating properties.
Uniqueness
2-(2-Chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate is unique due to its dual chloroethylsulfanyl groups, which provide it with distinct reactivity and potential applications compared to other alkylating agents. Its ester functionality also allows for further chemical modifications, enhancing its versatility in various applications.
Properties
CAS No. |
92145-86-3 |
|---|---|
Molecular Formula |
C8H14Cl2O2S2 |
Molecular Weight |
277.2 g/mol |
IUPAC Name |
2-(2-chloroethylsulfanyl)ethyl 2-(2-chloroethylsulfanyl)acetate |
InChI |
InChI=1S/C8H14Cl2O2S2/c9-1-4-13-6-3-12-8(11)7-14-5-2-10/h1-7H2 |
InChI Key |
SYUFAWFAJOCCTN-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCCl)OC(=O)CSCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3E)-3-[(3-Methylphenyl)imino]butan-2-one](/img/structure/B14365742.png)


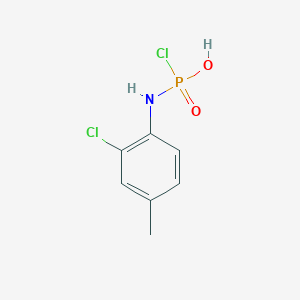
![(4-methoxyphenyl)methyl N-[(2S)-1-[[(2S)-1-azido-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate](/img/structure/B14365764.png)

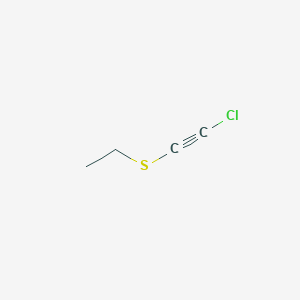
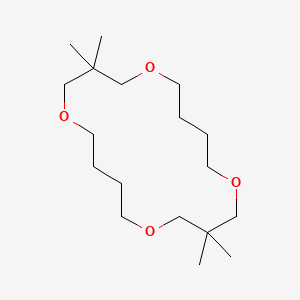
![N-[3-(Butylamino)-3-oxo-1-phenylprop-1-en-2-yl]-4-cyanobenzamide](/img/structure/B14365769.png)

![2,2-Dimethyl-1-thia-4-azaspiro[4.4]non-3-ene](/img/structure/B14365772.png)
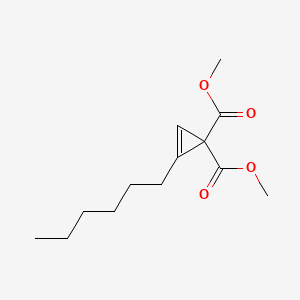
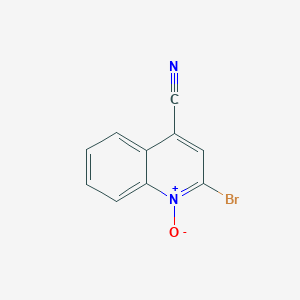
![1,1'-(Buta-1,3-diyne-1,4-diyl)bis[2,5-bis(trifluoromethyl)benzene]](/img/structure/B14365799.png)
